N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a tetrahydrofuran-2-carboxamide moiety
Preparation Methods
The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide typically involves a multi-step process. One common method starts with the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the 7-NH2 group to introduce the tetrahydrofuran-2-carboxamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of sulfonyl derivatives, while reduction can yield amino derivatives . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
This compound has shown potential in several areas of scientific research. In medicinal chemistry, it has been investigated for its antibacterial and antitubercular activities . The unique structure of the thiazolo[3,2-a]pyrimidine core makes it a promising candidate for drug discovery, particularly as a purine antagonist .
Mechanism of Action
The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in biological pathways . The thiazolo[3,2-a]pyrimidine core may mimic the structure of purine bases, allowing it to interfere with nucleic acid synthesis or other critical cellular processes .
Comparison with Similar Compounds
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide can be compared to other thiazolo[3,2-a]pyrimidine derivatives, such as 2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride For instance, the sulfonyl chloride derivative may be more reactive in certain chemical reactions, making it suitable for different industrial applications .
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h10H,4-6H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBITDPNOSNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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